molecular formula C18H20N2O3S B4599094 N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]ethanesulfonamide

N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]ethanesulfonamide

Cat. No.: B4599094
M. Wt: 344.4 g/mol
InChI Key: NARUGCKIAYWQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]ethanesulfonamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.11946368 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoxaline Derivatives and Biomedical Applications

Quinoxaline derivatives, including structures related to N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]ethanesulfonamide, are highlighted for their significant biomedical applications. These compounds exhibit a wide range of antimicrobial activities and have been explored for treating chronic and metabolic diseases due to their versatile structural modifications. This adaptability allows for the development of novel therapeutic agents addressing a broad spectrum of health conditions (Pereira et al., 2015).

Quinoline Derivatives as Corrosion Inhibitors

Research into quinoline derivatives, closely related to the chemical structure , demonstrates their effectiveness as corrosion inhibitors. These compounds form stable chelating complexes with metallic surfaces, highlighting their potential industrial applications beyond pharmaceuticals. The efficacy of these derivatives, especially those with polar substituents, underscores the versatility of quinoline-based compounds in both medical and industrial fields (Verma et al., 2020).

Veterinary Pharmaceuticals in Soil Environments

The environmental impact of veterinary pharmaceuticals, including quinolone carboxylic acids related to the compound of interest, has been studied with regard to their mobility and sorption in soil. This research is crucial for understanding the ecological implications of these substances, which display a wide range of mobility and can significantly affect soil chemistry and microbiology (Tolls, 2001).

Quinoline and Quinazoline Alkaloids in Drug Development

The exploration of quinoline and quinazoline alkaloids has revealed a rich history of bioactive compounds with potential for drug development. These substances have been the focus of research for their antitumor, antimalarial, antibacterial, and antifungal properties. The study of these alkaloids and their derivatives continues to provide valuable insights into the development of new pharmacotherapies (Shang et al., 2018).

Quinolines in Patent Literature

The therapeutic significance of quinolines has been extensively documented in patent literature, highlighting their broad spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities. This body of work underscores the clinical importance of quinoline derivatives and their role in addressing various diseases and conditions (Hussaini, 2016).

Properties

IUPAC Name

N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-24(22,23)19-16-11-9-15(10-12-16)18(21)20-13-5-7-14-6-3-4-8-17(14)20/h3-4,6,8-12,19H,2,5,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARUGCKIAYWQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]ethanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.